3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
“3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 62908-83-2. It has a molecular weight of 178.15 . The compound is solid in physical form and is stored in dry conditions at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .Molecular Structure Analysis
The InChI code for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is 1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) and the InChI key is VHUAFDKORZHXOD-UHFFFAOYSA-N .It is stored in dry conditions at a temperature between 2-8°C .
Scientific Research Applications
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Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of different synthetic strategies are considered .
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Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines
- Summary : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
- Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Drug Development
- Summary : The interest in pyrazolo[3,4-b]pyridines has increased due to the discovery of the drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods : The drug was developed through the synthesis of pyrazolo[3,4-b]pyridine derivatives .
- Results : The drug has shown effectiveness in treating the mentioned conditions .
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Inhibitors Development
- Summary : Inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages, p38 and JNK1 mitogen-activated protein kinases, acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase have been found among pyrazolo[3,4-b]pyridine derivatives .
- Methods : These inhibitors were developed through the synthesis of pyrazolo[3,4-b]pyridine derivatives .
- Results : These inhibitors have shown potential in biochemical research .
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Antiviral Activity
- Summary : 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells .
- Methods : The compound was synthesized as a derivative of pyrazolo[3,4-b]pyridine .
- Results : The compound showed antiviral activity against the mentioned virus .
- Photophysical Properties
- Summary : The photophysical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied .
- Methods : The study involved the synthesis of polycyclic heterocycles using ketones as condensation partner .
- Results : The study provided insights into the photophysical properties of these compounds .
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUAFDKORZHXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538554 |
Source
|
Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
62908-83-2 |
Source
|
Record name | 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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